2,4-Dichlorocinnamic acid
Overview
Description
2,4-Dichlorocinnamic acid is a white powder . It is also known as trans-2,4-Dichlorocinnamic acid . Its CAS Number is 20595-45-3 and its molecular weight is 217.05 .
Molecular Structure Analysis
The linear formula of 2,4-Dichlorocinnamic acid is Cl2C6H3CH=CHCO2H . The InChI code is 1S/C9H6Cl2O2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1-5H, (H,12,13)/b4-2+ .
Chemical Reactions Analysis
2,4-Dichlorocinnamic acid undergoes photodimerization in the presence of UV irradiation . This initiates an irreversible dimerization reaction, leading to a loss of the long-range order of the reactant single crystal .
Physical And Chemical Properties Analysis
2,4-Dichlorocinnamic acid is a solid substance . It has a melting point of 233-235 °C . It is stored at room temperature and in a dry environment .
Scientific Research Applications
Scientometric Analysis of 2,4-D Research
A scientometric review focused on the research trends and gaps in the study of 2,4-D herbicide toxicity. This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the advancement in this field. The USA, Canada, and China are leading contributors to this research, with a focus on topics such as occupational risk, neurotoxicity, resistance to herbicides, and molecular imprinting in non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Phytoremediation of 2,4-D
Research has been conducted on the use of bacterial endophytes to enhance the phytoremediation of 2,4-Dichlorophenoxyacetic acid. This involves inoculating plants with a bacterial strain that degrades 2,4-D, resulting in plants that are more effective at removing this herbicide from soil and preventing its accumulation in aerial tissues (Germaine et al., 2006).
Removal from Water Sources
Strategies for removing 2,4-D from contaminated water sources have been explored. This includes a review of various methods used for extracting 2,4-D from aqueous systems, emphasizing the need for more efficient removal techniques due to its toxicity and water contamination potential (EvyAliceAbigail et al., 2017).
Mode of Action as a Herbicide
A study on the molecular action mode of 2,4-D highlights how it mimics natural auxin at the molecular level, causing abnormal growth and plant death in sensitive dicots. This research sheds light on the physiological processes, perception, and signal transduction under 2,4-D treatment (Song, 2014).
Biochemical and Molecular Research
Research has been done on the biochemical and molecular aspects of 2,4-D. One study explores alternative substrates of 2,4-Dichlorophenoxyacetate/α-ketoglutarate dioxygenase, extending the potential biotechnological utility of this enzyme (Hotopp & Hausinger, 2001).
Toxicological Studies
Numerous studies have been conducted on the toxicological effects of 2,4-D, including its impact on non-Hodgkin lymphoma risk, genotoxic effects on crops like maize, and developmental toxicity in organisms such as zebrafish embryos. These studies provide critical insights into the health risks associated with 2,4-D exposure (Smith et al., 2017)(Aksakal et al., 2013)(Li et al., 2017).
Environmental Impact
Research on the environmental impact of 2,4-D includes its dissipation in field soils, degradation by various methods, and its overall impact on ecosystems. These studies highlight the persistence of 2,4-D in the environment and the need for effective degradation strategies (Wilson, Geronimo, & Armbruster, 1997)(Li, Zhou, & Pan, 2018)(Islam et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to cause skin, eye, and respiratory irritation
Mode of Action
Given its irritant properties, it likely interacts with cellular components in the skin, eyes, and respiratory tract, leading to inflammation and irritation . More detailed studies are required to elucidate the precise molecular interactions and changes resulting from this compound’s action.
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichlorocinnamic acid are currently unknown. Its irritant properties suggest it may disrupt normal cellular processes in the skin, eyes, and respiratory system
Result of Action
2,4-Dichlorocinnamic acid is known to cause skin, eye, and respiratory irritation . This suggests that its action at the molecular and cellular level results in inflammatory responses and irritation in these tissues.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBWABJHRAYGFW-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
Record name | 2,4-Dichlorocinnamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3446 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Dichlorocinnamic acid | |
CAS RN |
1201-99-6, 20595-45-3 | |
Record name | 2,4-Dichlorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorocinnamic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20595-45-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-DICHLOROCINNAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2,4-Dichlorocinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROCINNAMIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C09KK5D2T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-DICHLOROCINNAMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2811 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-Dichlorocinnamic acid interesting for solid-state chemistry research?
A1: 2,4-Dichlorocinnamic acid (2,4-DiClCA) is particularly intriguing for studying photochemical reactions in the solid state. It readily undergoes photodimerization, a reaction where two molecules combine upon UV light exposure. Interestingly, research has shown that 2,4-DiClCA dimerization in its crystal form is heterogeneous, meaning it doesn't proceed uniformly throughout the crystal lattice. [] This challenges the common assumption that solid-state reactions require maintained periodicity and highlights the complexity of predicting reactivity in crystals.
Q2: How does the chlorine substitution pattern in dichlorocinnamic acids affect their crystal packing and reactivity?
A2: Studies have revealed that the position of chlorine atoms in dichlorocinnamic acid derivatives significantly influences their crystal structures and, consequently, their photoreactivity. For example, 6-chloro-3,4-methylenedioxycinnamic acid tends to crystallize in the β-structure due to stabilizing Cl⋯Cl interactions. [] This structure is known to favor specific photodimerization pathways. When co-crystallized with 2,4-dichlorocinnamic acid or 3,4-dichlorocinnamic acid, unique mixed crystals are formed, leading to the formation of different cyclobutane dimers upon UV irradiation. [] These findings highlight the potential of crystal engineering to control photochemical outcomes by manipulating halogen-halogen interactions.
Q3: Can you explain the concept of topochemical reactions in the context of 2,4-dichlorocinnamic acid and its derivatives?
A3: Topochemical reactions, like the photodimerization of 2,4-dichlorocinnamic acid derivatives, are controlled by the spatial arrangement of molecules within a crystal lattice. The crystal structure dictates which molecules are close enough to react when triggered by external stimuli, such as UV light. [] For instance, co-crystallization of 6-chloro-3,4-methylenedioxycinnamic acid with 2,4-dichlorocinnamic acid results in a specific arrangement that leads to the formation of an unsymmetrical cyclobutane dimer upon UV irradiation. [] This control over reaction pathways through crystal engineering makes these systems valuable for synthesizing specific dimeric structures.
Q4: Has 2,4-dichlorocinnamic acid been explored as a mechanistic probe for enzymatic reactions?
A4: While not directly used as a mechanistic probe for 2,4-dichlorocinnamic acid itself, research on the enzyme TfdA, which degrades the structurally similar 2,4-dichlorophenoxyacetic acid (2,4-D), offers valuable insights. [] Phenylpropiolic acid, an acetylenic compound resembling the cinnamic acid scaffold, acts as a mechanism-based inactivator of TfdA. [] This finding suggests that similar inactivation strategies could be explored for enzymes interacting with 2,4-dichlorocinnamic acid derivatives, potentially paving the way for novel herbicide development or enzymatic activity modulation.
Q5: Are there any computational studies investigating the properties or reactivity of 2,4-dichlorocinnamic acid?
A5: While the provided abstracts don't explicitly mention computational studies on 2,4-dichlorocinnamic acid, research suggests that large molecular motions, specifically a "pedal-like motion," are tolerated within crystals of certain dichlorocinnamic acid derivatives. [, ] These findings likely stem from a combination of experimental observations and computational modeling. Such studies are crucial for understanding the dynamic behavior of molecules within crystals and how these motions contribute to reactivity. They highlight the need for combining experimental and computational approaches to fully unravel the complexities of solid-state reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.